

Comprehensive Application Notes and Protocols: Mesoporous Carbon-Based Oral Drug Delivery Systems

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Introduction to Mesoporous Carbon in Oral Drug Delivery

Mesoporous carbon nanomaterials (MCNs) represent a **promising frontier** in oral drug delivery applications due to their unique structural and chemical properties that address fundamental challenges in pharmaceutical formulation. These materials feature **ordered pore structures** with tunable pore sizes typically ranging from 2-50 nm, **high specific surface areas** (200-400 m²/g for soft-templated carbons, up to 1175 m²/g for others), and **large pore volumes** (0.2-0.6 cm³/g) that collectively enable exceptional drug loading capacity [1] [2] [3]. The **carbonaceous framework** of MCNs provides several advantages over other mesoporous materials, including superior chemical and thermal stability, excellent electrical conductivity, and extensive opportunities for surface functionalization to tailor drug-carrier interactions [1] [2]. For oral delivery specifically, MCNs have demonstrated remarkable capabilities in enhancing the **bioavailability of poorly soluble drugs**, protecting therapeutic biomolecules from degradation in the gastrointestinal tract, and enabling controlled release profiles through their adjustable pore structures and surface chemistry [1] [4].

The significance of MCNs in pharmaceutical applications is particularly evident when compared to traditional drug carriers. Unlike polymer-based systems, MCNs maintain **structural integrity** under varying pH conditions, which is crucial for oral delivery through the gastrointestinal tract [1] [5]. Furthermore, their

inorganic composition eliminates swelling phenomena associated with polymeric matrices, providing more predictable release kinetics. The **supramolecular π - π stacking** interactions between the carbon framework and aromatic drug molecules significantly enhance drug loading capacity and enable sustained release profiles that are difficult to achieve with mesoporous silica or polymer-based carriers [1]. These attributes position mesoporous carbon materials as versatile platforms for addressing formulation challenges across a wide spectrum of therapeutic compounds, from small molecule drugs to biomacromolecules like insulin [4].

Key Advantages of Mesoporous Carbon for Oral Drug Delivery

- **Superior Drug Loading Capacity:** MCNs exhibit exceptional drug loading capabilities due to their **high surface area** and **porous structure**. Research demonstrates that carboxylated hollow mesoporous carbon can achieve a **loading efficiency of 73.6%** for carvedilol using the solvent evaporation method [1]. This exceptional capacity is attributed to the large surface area providing abundant adsorption sites, while the mesoporous structure accommodates substantial drug quantities within the pore network, making MCNs particularly valuable for high-dose therapeutics.
- **Enhanced Solubilization of Poorly Soluble Drugs:** The nanoconfinement of drug molecules within mesopores effectively **inhibits crystallization** and maintains drugs in amorphous states with higher apparent solubility. Zhang et al. reported that loading the hydrophobic drug carvedilol into MCNs dramatically improved both its **equilibrium solubility** and **dissolution rate** compared to crude crystalline drug powders [1]. This property is crucial for Biopharmaceutics Classification System (BCS) Class II drugs with poor solubility but good permeability, as it addresses the primary limitation to their oral bioavailability.
- **Improved Bioavailability:** MCNs significantly enhance oral bioavailability through multiple mechanisms. Studies with celecoxib-loaded uniform mesoporous carbon spheres demonstrated **promoted cellular uptake** and **decreased efflux rates** in Caco-2 cell monolayers, resulting in markedly improved oral bioavailability compared to commercial capsules [1]. The pharmacokinetic parameters further substantiate this advantage, with carvedilol showing a **2.2-fold increase in AUC_{0-48h}** and a **6.5-fold extension of T_{max}** after oral administration in MCN formulations [1].

- **Tunable Surface Chemistry:** The surface of MCNs can be readily functionalized to achieve desired drug release profiles and targeting capabilities. **Acid oxidation treatment** using H_2SO_4 and HNO_3 creates abundant carboxyl groups on the MCN surface, improving hydrophilicity and enabling further conjugation with polymers like polyethylene glycol (PEG) or targeting ligands [1]. This functionalization potential allows precise control over drug release kinetics and enhances compatibility with biological systems.
- **pH-Responsive Release Behavior:** MCN-based systems can be engineered to exhibit differential drug release profiles under varying pH conditions. A composite system containing carbon nanotubes, ordered mesoporous carbon, and chitosan demonstrated markedly different release behaviors for everolimus, with only **15.2% release at pH 7.4** versus **78.9% release at pH 4.5** over 15 hours [5]. This property is particularly valuable for targeted intestinal delivery or colonic release, as it leverages the pH gradient along the gastrointestinal tract.

Experimental Protocols for Mesoporous Carbon-Based Drug Formulation

Material Preparation and Functionalization

- **Acid Functionalization of Mesoporous Carbon**
 - **Reagents:** Mesoporous carbon nanoparticles, concentrated H_2SO_4 , concentrated HNO_3 , deionized water.
 - **Procedure:** Add 100 mg MCNs to 20 mL of a 3:1 (v/v) mixture of H_2SO_4 : HNO_3 . Sonicate the mixture for 30 minutes followed by mild stirring at room temperature for 6 hours. Collect the **acid-functionalized MCNs** by centrifugation at $5000\times g$ for 15 minutes. Wash thoroughly with deionized water until neutral pH is achieved. Dry the resulting **oxidized MCNs** overnight in an oven at 60°C [5].
 - **Quality Control:** Successful functionalization is confirmed by the presence of carboxyl groups using FT-IR spectroscopy (characteristic peaks at $1700\text{-}1720\text{ cm}^{-1}$ for C=O stretching) and increased hydrophilicity observed through improved water dispersion.
- **Chitosan Composite Preparation**

- **Reagents:** Acid-functionalized MCNs, chitosan (deacetylation degree $\geq 80\%$), acetic acid, deionized water.
- **Procedure:** Disperse 1 mg of functionalized MCNs in 1 mL deionized water by sonication for 1 hour. Prepare a **chitosan solution** (0.5 mg/mL) in 1% acetic acid. Add 0.5 mL of chitosan solution to the MCN suspension and sonicate for 30 minutes at 25°C. Recover the **chitosan-functionalized composite** by centrifugation at 5000×g for 15 minutes, wash with water, and store at 4°C for further use [5].
- **Quality Control:** Verify composite formation through thermal gravimetric analysis (showing characteristic chitosan decomposition) and zeta potential measurements (indicating surface charge modification).

Drug Loading Methods

• Solvent Evaporation Method

- **Procedure:** Dissolve the drug in a suitable volatile organic solvent (e.g., ethanol, acetone). Add the drug solution to MCNs at appropriate ratio (typically 1:1 to 1:3 drug:carrier w/w). Mix thoroughly and evaporate the solvent under reduced pressure at controlled temperature (30-40°C). Dry the resulting **drug-loaded MCNs** under vacuum overnight to remove residual solvent [1].
- **Applications:** Preferred for hydrophobic drugs and when high drug loading is required. Reported to achieve **73.6% loading efficiency** for carvedilol [1].

• Adsorption Equilibrium Method

- **Procedure:** Prepare a concentrated drug solution in an appropriate solvent. Add MCNs to the drug solution at predetermined ratios. Shake or stir the mixture for 2-24 hours at room temperature to reach adsorption equilibrium. Collect the **drug-loaded MCNs** by centrifugation or filtration. Wash gently to remove surface-adsorbed drug molecules and dry under vacuum [1] [5].
- **Applications:** Suitable for both hydrophilic and hydrophobic drugs, with loading efficiency potentially reaching 47.8% as demonstrated for carvedilol [1].

• In Situ Loading Method

- **Procedure:** Disperse MCNs in phosphate buffered saline (PBS, 0.1 M, pH 7.0-7.4) by sonication for 20 minutes at room temperature. Add the drug to the dispersion at optimized ratios (e.g., 1.5:1 drug to carrier ratio). Shake the mixture for 2 hours at room temperature. Collect the **drug-loaded formulation** by centrifugation and wash if necessary [5].

- **Applications:** Ideal for biomolecules and drugs sensitive to organic solvents, with reported loading efficiency of 89.4% for everolimus in composite systems [5].

In Vitro Release Testing

• Dissolution Testing Protocol

- **Reagents:** Simulated gastric fluid (SGF pH 1.2), simulated intestinal fluid (SIF pH 6.8), phosphate buffered saline (PBS pH 7.4), and other relevant buffers.
- **Procedure:** Place accurately weighed drug-loaded MCNs (equivalent to 5-10 mg drug) in dialysis membranes (appropriate MWCO). Immerse in 200-500 mL of release medium maintained at $37\pm 0.5^\circ\text{C}$ with constant agitation at 50-100 rpm. Withdraw samples (1-2 mL) at predetermined time intervals and replace with fresh medium to maintain sink conditions. Analyze drug concentration using validated HPLC or UV-Vis methods [5] [4].
- **Data Analysis:** Calculate cumulative drug release and plot release profiles. Model release kinetics using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to understand release mechanisms.

• pH-Dependent Release Assessment

- **Procedure:** Conduct parallel release studies using the same methodology but with different pH media (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate gastrointestinal conditions. The significant difference in release profiles (e.g., 16.8% at pH 7.4 vs 88.0% at pH 4.5 over 25 hours for everolimus) confirms pH-responsive behavior [5].

Performance Data and Comparative Analysis

Table 1: Drug Loading Capacity of Mesoporous Carbon-Based Systems

Drug Loaded	Carrier System	Loading Method	Loading Efficiency (%)	Reference
Carvedilol	Carboxylated HMC	Solvent evaporation	73.6	[1]
Carvedilol	Carboxylated HMC	Adsorption equilibrium	47.8	[1]

Drug Loaded	Carrier System	Loading Method	Loading Efficiency (%)	Reference
Camptothecin	MCNs	Not specified	17.0	[1]
Everolimus	CNT/OMC/CS composite	In situ loading	89.4	[5]
Insulin	MCNs	Adsorption	Not specified	[4]

Table 2: Release Kinetics of Drugs from Mesoporous Carbon Carriers

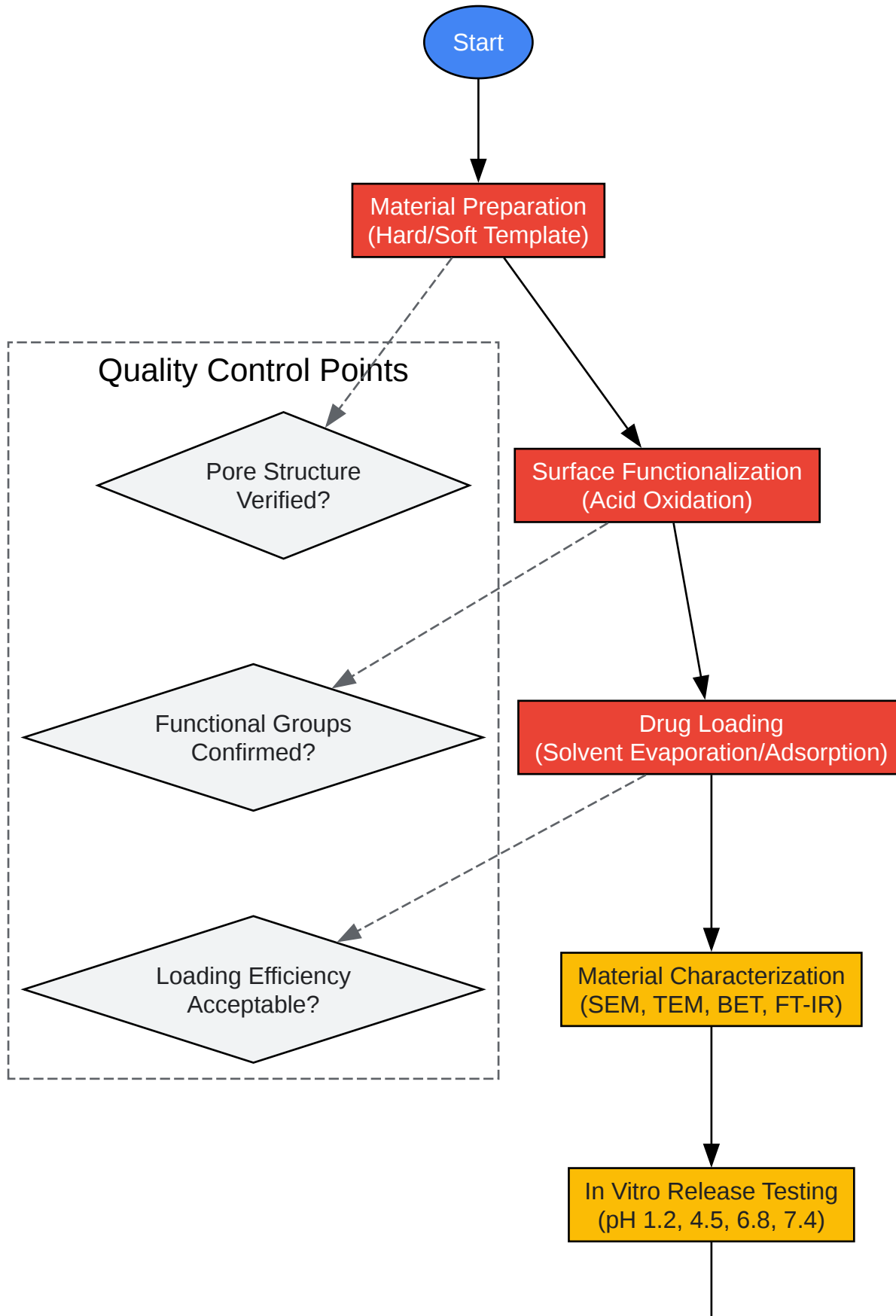
Drug	Carrier System	Release Conditions	Release Percentage	Time Period	Reference
Everolimus	CNT/OMC/CS	pH 7.4	15.2%	15 h	[5]
Everolimus	CNT/OMC/CS	pH 4.5	78.9%	15 h	[5]
Everolimus	CNT/OMC/CS	pH 7.4	16.8%	25 h	[5]
Everolimus	CNT/OMC/CS	pH 4.5	88.0%	25 h	[5]
Captopril	Soft-templated carbon	Standard conditions	Complete release	30-40 h	[3]
Furosemide	Soft-templated carbon	Standard conditions	Complete release	30-40 h	[3]
Ranitidine HCl	Soft-templated carbon	Standard conditions	Complete release	5-10 h	[3]

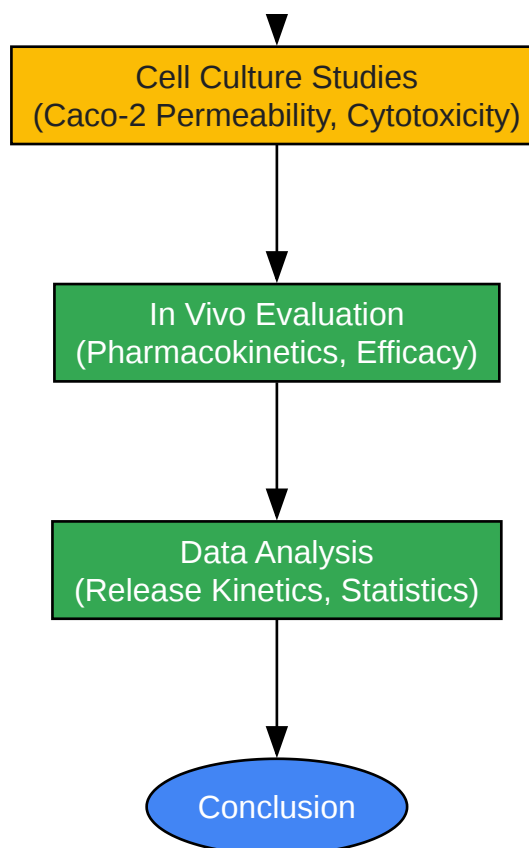
Table 3: Bioavailability Enhancement of Drugs Delivered via Mesoporous Carbon

Drug	Carrier System	Administration Route	Key Pharmacokinetic Improvements	Reference
Carvedilol	Carboxylated MCNs	Oral	2.2-fold increase in AUC _{0-48h} , 6.5-fold increase in T _{max}	[1]
Carvedilol	Carboxylated MCNs	Oral	179.28±20.5% relative bioavailability vs commercial product	[1]
Celecoxib	Uniform MCS	Oral	Promoted cellular uptake, decreased efflux rate, improved bioavailability	[1]
Insulin	MCNs	Oral	Significant blood sugar reduction in diabetic rats	[4]

Visual Experimental Workflows

MCN Drug Delivery Experimental Workflow





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Figure 1: Comprehensive experimental workflow for developing mesoporous carbon-based oral drug delivery systems, highlighting key stages from material preparation to data analysis with quality control checkpoints



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Figure 2: Mechanism of pH-responsive drug release from functionalized mesoporous carbon carriers, illustrating differential release behavior across gastrointestinal tract segments

Troubleshooting and Technical Considerations

- **Poor Drug Loading Efficiency:** If drug loading efficiency falls below expectations, consider the following adjustments:
 - **Optimize pore size-drug molecule matching:** Ensure the MCN pore diameter is at least 2-3 times larger than the drug molecule's hydrodynamic diameter for adequate access and accommodation [1] [3].
 - **Modify surface chemistry:** For hydrophilic drugs, use non-functionalized or mildly oxidized MCNs; for hydrophobic drugs, consider functionalized MCNs with appropriate surface groups to enhance interactions [1].
 - **Evaluate loading method efficacy:** The solvent evaporation method typically achieves higher loading efficiency (73.6% for carvedilol) compared to adsorption equilibrium (47.8% for the same drug) - select method based on drug characteristics [1].
- **Inadequate Release Kinetics:** If release profiles do not meet design specifications:
 - **Implement surface modifications:** Graft pH-responsive polymers like chitosan or incorporate composite materials to achieve desired release profiles. Chitosan-functionalized composites demonstrated 88% drug release at pH 4.5 versus only 16.8% at pH 7.4 over 25 hours [5].
 - **Adjust pore architecture:** Narrower pore widths in the carbon sorbent can reduce diffusivity of smaller drug molecules by an order of magnitude, providing a mechanism for fine-tuning release kinetics [3].
 - **Consider matrix composition:** Incorporation of carbon nanotubes with mesoporous carbon creates additional diffusion pathways and interaction sites that modify release behavior [5].
- **Material Characterization Challenges:**
 - **BET surface area reduction after drug loading:** A significant decrease in specific surface area, pore volume and pore size after drug loading confirms successful encapsulation rather than indicating a problem, as demonstrated in insulin-loaded MCNs [4].
 - **Hemocompatibility assessment:** Prior to in vivo studies, ensure MCN formulations demonstrate hemocompatibility at appropriate concentrations, as sp²-based carbon

nanomaterials have shown non-toxicity and biocompatibility at adequate doses in preclinical evaluations [1].

Conclusion and Future Perspectives

Mesoporous carbon-based platforms represent a **versatile and efficient approach** for oral drug delivery, particularly for challenging therapeutic compounds. The **exceptional drug loading capacity**, **tunable surface chemistry**, and **pH-responsive release capabilities** of these materials address critical formulation challenges associated with poorly soluble drugs and biomacromolecules. The experimental protocols and data presented in this application note provide researchers with robust methodologies for developing and characterizing MCN-based drug delivery systems.

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